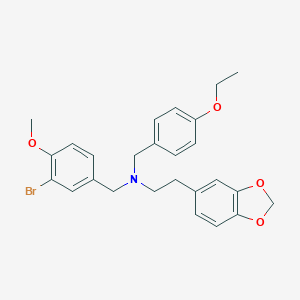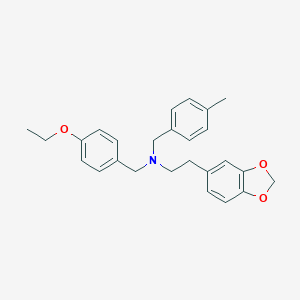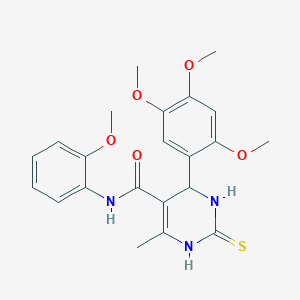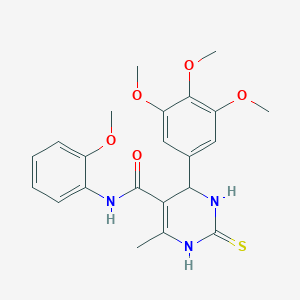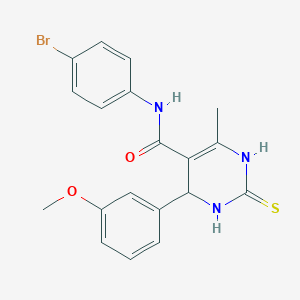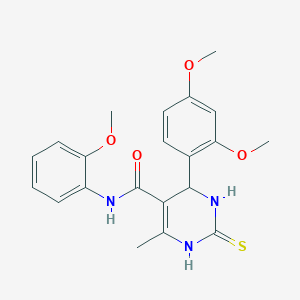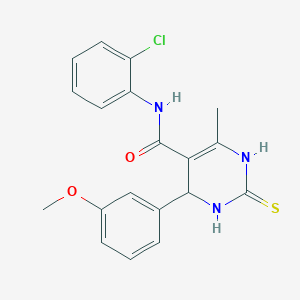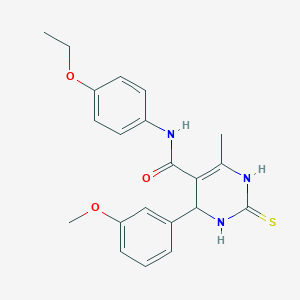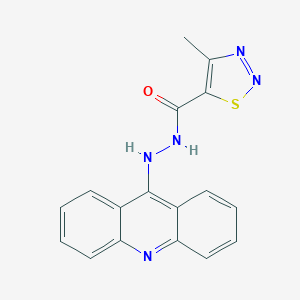
N'-(ACRIDIN-9-YL)-4-METHYL-1,2,3-THIADIAZOLE-5-CARBOHYDRAZIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-[1,2,3]thiadiazole-5-carboxylic acid N’-acridin-9-yl-hydrazide is a compound that has garnered significant interest in the scientific community due to its potential antimicrobial and anticancer properties . This compound is part of the broader class of hydrazide-hydrazones, which are known for their diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-[1,2,3]thiadiazole-5-carboxylic acid N’-acridin-9-yl-hydrazide typically involves the reaction of 4-Methyl-[1,2,3]thiadiazole-5-carboxylic acid with acridin-9-yl-hydrazine under specific conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction . The reaction mixture is then heated to a specific temperature, often around 60-80°C, and maintained for several hours to ensure complete reaction .
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-[1,2,3]thiadiazole-5-carboxylic acid N’-acridin-9-yl-hydrazide undergoes various chemical reactions, including:
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases or acids.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Substitution: Bases like sodium hydroxide or acids like hydrochloric acid in appropriate solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
4-Methyl-[1,2,3]thiadiazole-5-carboxylic acid N’-acridin-9-yl-hydrazide has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds.
Biology: Exhibits significant antimicrobial activity, particularly against Gram-positive bacteria.
Medicine: Potential anticancer agent, showing promising results in vitro against various cancer cell lines.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Methyl-[1,2,3]thiadiazole-5-carboxylic acid N’-acridin-9-yl-hydrazide involves its interaction with specific molecular targets and pathways. For its antimicrobial activity, the compound likely disrupts bacterial cell wall synthesis or function, leading to cell death . In terms of anticancer activity, it may interfere with DNA replication or repair mechanisms, inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-[1,2,3]thiadiazole-5-carboxylic acid hydrazide: Shares a similar core structure but lacks the acridin-9-yl moiety.
Acridin-9-yl-hydrazine: Contains the acridine moiety but lacks the thiadiazole structure.
Uniqueness
4-Methyl-[1,2,3]thiadiazole-5-carboxylic acid N’-acridin-9-yl-hydrazide is unique due to its combined structural features, which contribute to its enhanced biological activity. The presence of both the thiadiazole and acridine moieties allows for a broader range of interactions with biological targets, making it a versatile compound in scientific research .
Properties
Molecular Formula |
C17H13N5OS |
|---|---|
Molecular Weight |
335.4g/mol |
IUPAC Name |
N'-acridin-9-yl-4-methylthiadiazole-5-carbohydrazide |
InChI |
InChI=1S/C17H13N5OS/c1-10-16(24-22-19-10)17(23)21-20-15-11-6-2-4-8-13(11)18-14-9-5-3-7-12(14)15/h2-9H,1H3,(H,18,20)(H,21,23) |
InChI Key |
UVJHMRDZWVKJPW-UHFFFAOYSA-N |
SMILES |
CC1=C(SN=N1)C(=O)NNC2=C3C=CC=CC3=NC4=CC=CC=C42 |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NNC2=C3C=CC=CC3=NC4=CC=CC=C42 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


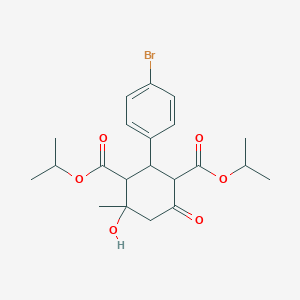
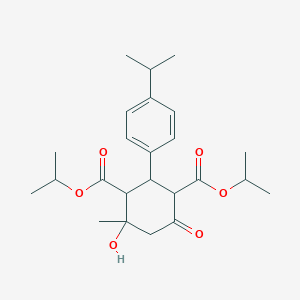
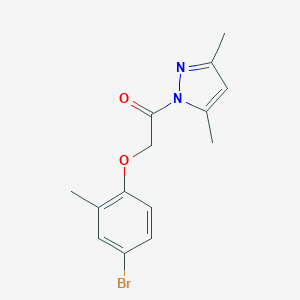
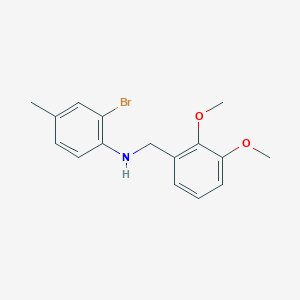
![[2-(2H-1,3-BENZODIOXOL-5-YL)ETHYL][(3-BROMOPHENYL)METHYL][(4-ETHOXYPHENYL)METHYL]AMINE](/img/structure/B409575.png)
